molecular formula C12H18N2OS B6582054 N-[(1-methylpiperidin-4-yl)methyl]thiophene-3-carboxamide CAS No. 1211352-59-8

N-[(1-methylpiperidin-4-yl)methyl]thiophene-3-carboxamide

Cat. No. B6582054
CAS RN: 1211352-59-8
M. Wt: 238.35 g/mol
InChI Key: VVOVYJZRSHEILG-UHFFFAOYSA-N
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Description

N-[(1-methylpiperidin-4-yl)methyl]thiophene-3-carboxamide (NMTC) is a small molecule that has recently been studied for its potential applications in the fields of medicine and science. NMTC is a synthetic, water-soluble compound that has been found to have a variety of biological activities, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-bacterial properties. NMTC has been studied for its potential use in the treatment of a range of diseases, including cancer, diabetes, and Alzheimer's. In addition, NMTC has been found to be a promising agent for the development of new drug delivery systems, as well as for the development of novel therapeutic agents.

Scientific Research Applications

N-[(1-methylpiperidin-4-yl)methyl]thiophene-3-carboxamide has been studied extensively for its potential applications in the fields of medicine and science. This compound has been found to have anti-inflammatory, anti-oxidant, anti-cancer, and anti-bacterial properties, making it an attractive option for the development of new therapeutic agents. In addition, this compound has been studied for its potential use in the treatment of a range of diseases, including cancer, diabetes, and Alzheimer's. In addition, this compound has been found to be a promising agent for the development of new drug delivery systems.

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to interact with various enzymes and receptors

Mode of Action

The exact mode of action of N-[(1-methylpiperidin-4-yl)methyl]thiophene-3-carboxamide is currently unknown due to the lack of specific studies on this compound. It’s plausible that it interacts with its targets through hydrogen bonding, as suggested by molecular docking studies of structurally similar compounds .

Biochemical Pathways

Compounds with similar structures have been found to influence various biological pathways . More research is needed to elucidate the specific pathways affected by this compound.

Result of Action

Similar compounds have shown fungicidal activity against various pathogens . More research is needed to understand the specific effects of this compound.

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of similar compounds .

Advantages and Limitations for Lab Experiments

The advantages of using N-[(1-methylpiperidin-4-yl)methyl]thiophene-3-carboxamide for lab experiments include its low cost, ease of synthesis, and wide range of biological activities. This compound is also water-soluble, making it easy to work with in a laboratory setting. The main limitation of using this compound for lab experiments is its low solubility in organic solvents, which can make it difficult to work with in some experiments.

Future Directions

The potential applications of N-[(1-methylpiperidin-4-yl)methyl]thiophene-3-carboxamide are vast, and there are a number of potential future directions for research. These include the development of new drug delivery systems, the development of novel therapeutic agents, and the exploration of this compound’s potential for the treatment of a range of diseases. In addition, further research is needed to explore the biochemical and physiological effects of this compound, and to determine the optimal dosage and administration of this compound for different applications. Finally, further research is needed to explore the potential of this compound for the development of new functional materials and nanomaterials.

Synthesis Methods

N-[(1-methylpiperidin-4-yl)methyl]thiophene-3-carboxamide is synthesized using a three-step reaction sequence. The first step involves the reaction of 1-methylpiperidine and thiophene-3-carboxylic acid in the presence of an acid catalyst. This reaction produces a thiophene-3-carboxamide intermediate, which is then reacted with 1-methylpiperidine in the presence of a base catalyst to form this compound. This method of synthesis is simple, efficient, and cost-effective, making it an attractive option for the large-scale production of this compound.

properties

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-14-5-2-10(3-6-14)8-13-12(15)11-4-7-16-9-11/h4,7,9-10H,2-3,5-6,8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOVYJZRSHEILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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